molecular formula C6H8IN3O2 B10904889 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole

5-Iodo-1-isopropyl-4-nitro-1H-pyrazole

Cat. No.: B10904889
M. Wt: 281.05 g/mol
InChI Key: KLMHRTFLNWJUPN-UHFFFAOYSA-N
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Description

5-Iodo-1-isopropyl-4-nitro-1H-pyrazole: is a chemical compound with the molecular formula C6H8IN3O2 . It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is characterized by the presence of an iodine atom at the 5-position, an isopropyl group at the 1-position, and a nitro group at the 4-position of the pyrazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-1-isopropyl-4-nitro-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method includes the reaction of 1-isopropyl-4-nitro-1H-pyrazole with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Products like 5-azido-1-isopropyl-4-nitro-1H-pyrazole.

    Reduction: 5-iodo-1-isopropyl-4-amino-1H-pyrazole.

    Oxidation: 5-iodo-1-carboxy-4-nitro-1H-pyrazole.

Scientific Research Applications

Chemistry: 5-Iodo-1-isopropyl-4-nitro-1H-pyrazole is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals .

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it valuable for various applications .

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

5-iodo-4-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H8IN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3

InChI Key

KLMHRTFLNWJUPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)[N+](=O)[O-])I

Origin of Product

United States

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